molecular formula C8H15NO2 B12972580 (R)-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid

(R)-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid

Cat. No.: B12972580
M. Wt: 157.21 g/mol
InChI Key: WTSMQDGZFPWJOU-ZCFIWIBFSA-N
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Description

®-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid is a chiral amino acid derivative characterized by its unique cyclopropyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for ®-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

®-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ®-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and dimethyl groups contribute to its unique binding properties, influencing the compound’s activity and selectivity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly valuable in the design of molecules with specific chiral configurations and biological activities .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(3R)-3-amino-3-cyclopropyl-2,2-dimethylpropanoic acid

InChI

InChI=1S/C8H15NO2/c1-8(2,7(10)11)6(9)5-3-4-5/h5-6H,3-4,9H2,1-2H3,(H,10,11)/t6-/m1/s1

InChI Key

WTSMQDGZFPWJOU-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)([C@@H](C1CC1)N)C(=O)O

Canonical SMILES

CC(C)(C(C1CC1)N)C(=O)O

Origin of Product

United States

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